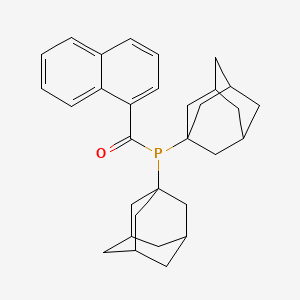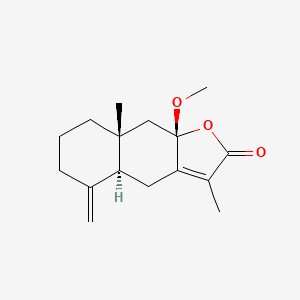![molecular formula C12H18N2O2 B1516636 (3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione](/img/structure/B1516636.png)
(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is a heterobicyclic compound with significant pharmacological potential. This compound is part of the octahydro-2H-pyrazino[1,2-a]pyrazine family, which has been extensively studied for its pharmacophoric properties .
Preparation Methods
The synthesis of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves several steps. One of the most efficient methods is a serendipitous one-pot synthesis, which involves the displacement of a nitro group during a nitro-Mannich reaction . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. Other methods include multi-step syntheses starting from various precursors such as ethyl 1,4-dibenzylpiperazine-2-carboxylate .
Chemical Reactions Analysis
cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitro-Mannich reagents, HBr for detosylation, and other specific reagents depending on the desired transformation . The major products formed from these reactions are typically derivatives of the original compound, which can be further modified for specific pharmacological applications .
Scientific Research Applications
This compound has been extensively investigated in medicinal chemistry for its potential as a pharmacophore. It has been studied as a putative β-turn mimetic and as a 5-HT2C receptor agonist . Additionally, derivatives of this compound have been patented as IgE inhibitors and have shown inhibitory activity against renal outer medullary potassium channels, ubiquitin-specific peptidase 30, and the lung adenocarcinoma-related mutant oncogene KRASG12C .
Mechanism of Action
The mechanism of action of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves its interaction with specific molecular targets such as the 5-HT2C receptor, renal outer medullary potassium channels, and ubiquitin-specific peptidase 30 . These interactions lead to various pharmacological effects, including inhibition of IgE and modulation of potassium channels, which are crucial for its therapeutic potential .
Comparison with Similar Compounds
Similar compounds in the octahydro-2H-pyrazino[1,2-a]pyrazine family include derivatives with different substituents on the pyrazine ring. These compounds share similar pharmacophoric properties but differ in their specific pharmacological activities and targets . The uniqueness of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione lies in its specific interactions with the 5-HT2C receptor and its potential as an IgE inhibitor .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione |
InChI |
InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2/t9-,10-/m1/s1 |
InChI Key |
DVUOUKHMQDFLFQ-NXEZZACHSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)C(=O)N3CCCC[C@@H]3C2=O |
Canonical SMILES |
C1CCN2C(C1)C(=O)N3CCCCC3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


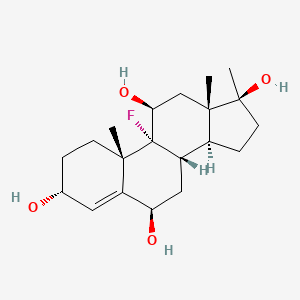
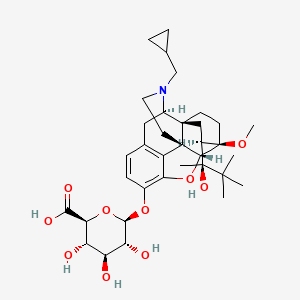
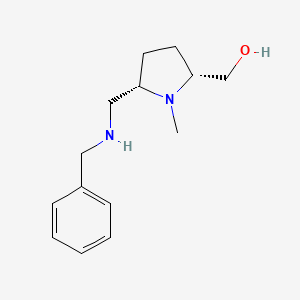
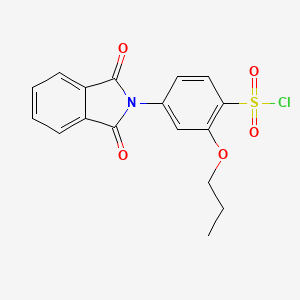
![6-Tert-butyl 2-methyl 4-bromobenzo[b]thiophene-2,6-dicarboxylate](/img/structure/B1516583.png)
![N-[(S)-(4-Chlorophenyl)phenylmethyl]-formamide](/img/structure/B1516586.png)

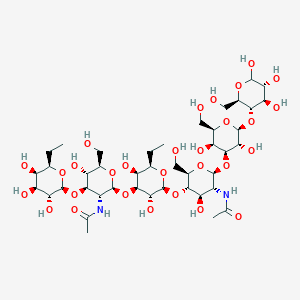

![2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1516607.png)
![D-Glutamine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester](/img/structure/B1516624.png)

